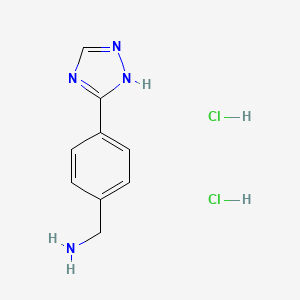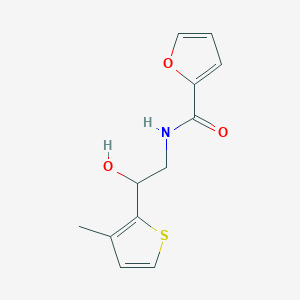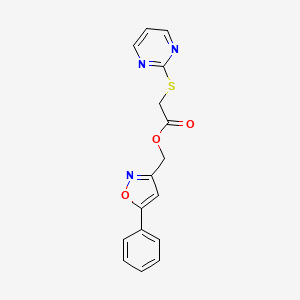
(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .
Synthesis Analysis
Pyrimidine derivatives can be synthesized through various methods. For example, one method involves the reaction of a 1,3-dielectrophilic component with a urea derivative in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific derivative and the conditions under which the reaction is carried out .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Applications De Recherche Scientifique
Antifungal Applications
(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate derivatives have been explored for their potential in antifungal applications. For instance, certain derivatives synthesized through nucleophilic substitution reactions have shown significant in vitro activity against various Candida species, with some compounds exhibiting potent efficacy comparable to standard antifungal agents (Kaplancıklı, 2011).
Antimicrobial and Anti-inflammatory Properties
Another area of research involves the synthesis of derivatives with antimicrobial, anti-inflammatory, and analgesic activities. Novel series of derivatives have been developed and shown to exhibit significant antimicrobial and anti-inflammatory effects, comparable to standard drugs (Rajanarendar et al., 2012).
Antibacterial Activity
Derivatives of (5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate have demonstrated notable antibacterial activity. Specific compounds have shown significant efficacy against both Gram-negative and Gram-positive bacteria, including strains such as E. coli and Bacillus subtilis (Kumari et al., 2017).
Anticancer and Anti-inflammatory Applications
Research also encompasses the synthesis of derivatives for potential anticancer and anti-inflammatory uses. Some synthesized compounds have been screened for their in vitro anticancer activities, displaying a good spectrum of activity against various human cell lines (Rathore et al., 2014).
Antileukemic Activity
Investigations into the antileukemic activity of certain derivatives have been conducted, with in vitro studies indicating promising results against leukemia cell lines (Raffa et al., 2004).
Anti-Chronic Myeloid Leukemia Activity
Further research includes the synthesis of derivatives as receptor tyrosine kinase inhibitors for treating chronic myeloid leukemia. Certain compounds have demonstrated potent activity against human chronic myeloid leukemia cell lines with minimal cellular toxicity (Li et al., 2019).
Antimycobacterial Activity
Additionally, studies on the antimycobacterial activity of these derivatives have shown some effectiveness against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors . The specific targets can vary depending on the compound’s structure and the presence of functional groups.
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets, leading to a variety of biological responses .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines , suggesting that this compound may also have potential cytotoxic effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-pyrimidin-2-ylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(11-23-16-17-7-4-8-18-16)21-10-13-9-14(22-19-13)12-5-2-1-3-6-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWGGQWGKMJNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


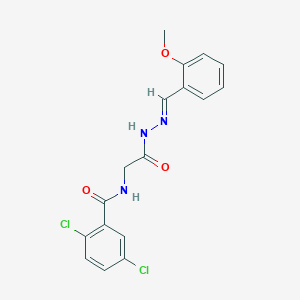

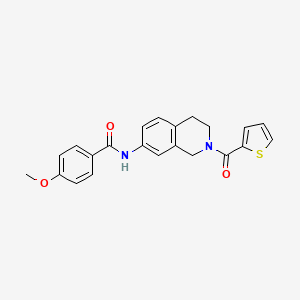
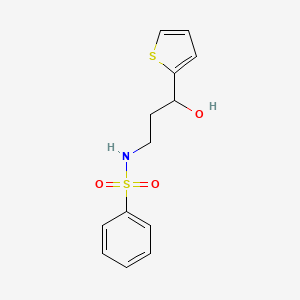
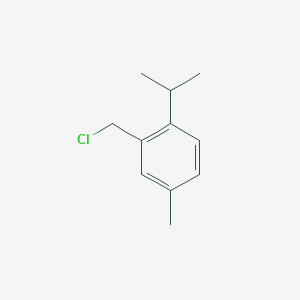

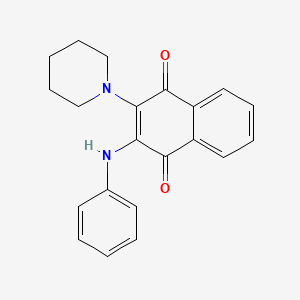
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2466980.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)
